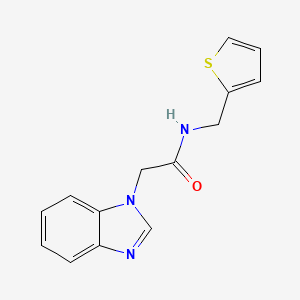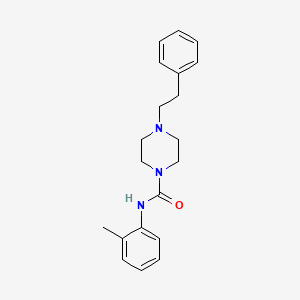
3-(4,5-dibromo-2-thienyl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
Overview
Description
3-(4,5-dibromo-2-thienyl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as dibromothiophene ketone and is a member of the thiophene family. The unique chemical structure of dibromothiophene ketone makes it an attractive candidate for use in scientific research.
Mechanism of Action
The mechanism of action of dibromothiophene ketone is not fully understood. However, it is believed that the unique chemical structure of this compound allows it to interact with various biological molecules, including proteins and nucleic acids. This interaction may lead to changes in the structure and function of these molecules, which could have a wide range of biological effects.
Biochemical and Physiological Effects:
Studies have shown that dibromothiophene ketone has a wide range of biochemical and physiological effects. For example, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Dibromothiophene ketone has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dibromothiophene ketone in scientific research is its unique chemical structure, which allows it to interact with various biological molecules. However, there are also some limitations to using this compound in lab experiments. For example, dibromothiophene ketone is a relatively expensive compound, which may limit its use in large-scale experiments.
Future Directions
There are many potential future directions for research on dibromothiophene ketone. One area of interest is the development of new organic electronic devices using this compound. Another area of interest is the investigation of the biological effects of dibromothiophene ketone, particularly its antibacterial and anti-inflammatory properties. Additionally, research could be conducted to optimize the synthesis method for dibromothiophene ketone, making it more cost-effective and accessible for use in scientific research.
Conclusion:
Dibromothiophene ketone is a synthetic compound with a unique chemical structure that has gained significant attention in the scientific community. This compound has potential applications in various fields, including organic electronics and the development of new antibiotics and antifungal agents. Further research is needed to fully understand the mechanism of action and potential applications of dibromothiophene ketone.
Scientific Research Applications
Dibromothiophene ketone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of organic electronics. Dibromothiophene ketone has been shown to have excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and field-effect transistors.
properties
IUPAC Name |
(E)-3-(4,5-dibromothiophen-2-yl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2OS/c1-15-6-7(5-14-15)10(16)3-2-8-4-9(12)11(13)17-8/h2-6H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDBGVXIXNEFHM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C=CC2=CC(=C(S2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)/C=C/C2=CC(=C(S2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4680139.png)

![3-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4680150.png)
![3-[4-(pentyloxy)phenyl]-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acrylamide](/img/structure/B4680154.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4680160.png)

![3-(4-tert-butylphenyl)-1-(4-chlorobenzyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4680175.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B4680187.png)

![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4680229.png)
![5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4680239.png)
![4-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4680241.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4680246.png)